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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole

Cat. No.: B095816

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations
and experimental data for 4-halogenated pyrazole structures (4-fluoro, 4-chloro, 4-bromo, and
4-iodo-1H-pyrazole). It is intended for researchers, scientists, and drug development
professionals interested in the computational and experimental characterization of these
important heterocyclic compounds.

The 4-halogenated pyrazoles are a class of molecules with significant applications in medicinal
chemistry and materials science.[1][2][3] Understanding their structural and electronic
properties through both theoretical calculations and experimental validation is crucial for their
application in drug design and materials development. A recent study has completed the
crystallographic data for this series, allowing for a comprehensive comparison between
theoretical predictions and experimental results.[4][5]

Comparison of Calculated and Experimental
Spectroscopic Data

DFT calculations can predict spectroscopic properties such as NMR chemical shifts and IR
stretching frequencies. These theoretical values can then be compared with experimental data
to validate the computational model.

For the 4-halogenated pyrazoles, DFT calculations of *H NMR chemical shifts show a downfield
shift for the N-H proton as the electronegativity of the halogen substituent decreases (from F to
1).[4] Specifically, the calculated values are 9.47 ppm for 4-fluoropyrazole, 9.78 ppm for 4-
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chloropyrazole, 9.88 ppm for 4-bromopyrazole, and 10.00 ppm for 4-iodopyrazole.[4]
Experimental data generally aligns with this trend, although some discrepancies exist. For
instance, DFT predicts the 3,5-protons of unsubstituted pyrazole to be the most downfield, but
experimentally they are observed slightly upfield of those in 4-iodopyrazole.[4]

In infrared spectroscopy, the N-H stretching frequencies are a key diagnostic tool. DFT
calculations performed on dimeric models of the pyrazoles predict two distinct stretching
frequencies.[4] These calculated values can be compared with the experimental solid-state IR
data to understand the hydrogen bonding interactions in the crystalline state.

Table 1: Comparison of Experimental and Calculated *H NMR and IR Data for 4-Halogenated
Pyrazoles
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. Experimental Calculated
Experimental Calculated *H ) .
Solid State IR Solid State IR
Compound 'H NMR (N-H, NMR (N-H,
(N-H stretch, (N-H stretch,
ppm) ppm) _ _
cm~?) cm™?)
4-Fluoro-1H- " : i
Not specified 9.47 Multiple bands Two predicted
pyrazole
4-Chloro-1H- . ) )
Not specified 9.78 Multiple bands Two predicted
pyrazole
4-Bromo-1H- B , ,
Not specified 9.88 Multiple bands Two predicted
pyrazole
4-lodo-1H- » ) )
Not specified 10.00 Multiple bands Two predicted
pyrazole

Note: Specific
experimental
values for N-H
chemical shifts
and a detailed
assignment of IR
bands were not
fully compiled in
the search
results. The
calculated values
are from DFT
studies.[4]

Structural Comparison: DFT vs. X-ray Crystallography

Single-crystal X-ray diffraction provides precise experimental data on the solid-state structure
of molecules, including bond lengths, bond angles, and intermolecular interactions.[4][6][7]
Comparing these experimental geometries with those optimized by DFT is a critical step in
validating the computational methodology.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.mdpi.com/2073-4352/13/7/1101
https://www.mdpi.com/2073-4352/13/7/1101
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8423003/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

The crystal structures of 4-halogenated pyrazoles reveal interesting trends in their
supramolecular assembly. The 4-chloro and 4-bromo analogs are isostructural, forming trimeric
hydrogen-bonding motifs.[4][7] In contrast, the 4-fluoro and 4-iodo derivatives form one-
dimensional chains (catemers), although they are not isostructural.[4][6]

Discrepancies between DFT-optimized geometries and experimental crystal structures can
arise because DFT calculations often model an isolated molecule in the gas phase, whereas X-
ray crystallography probes the structure in a solid-state, crystalline environment where
intermolecular forces like hydrogen bonding and crystal packing effects are significant.[8] More
advanced computational models can account for solvent effects and solid-state packing to
provide results that are more comparable to experimental data.

Table 2: Comparison of Key Experimental Bond Lengths (A) for 4-Halogenated Pyrazoles

Bond 4-Fluoro-1H- 4-Chloro-1H- 4-Bromo-1H-
pyrazole (150 K) pyrazole (150 K) pyrazole (RT)
C3-N2 1.341(2) / 1.345(2) 1.340(3) / 1.340(3) 1.344(8) / 1.344(8)
N1-C5 1.344(2)  1.345(2) 1.340(3) / 1.340(3) 1.344(8) / 1.344(8)
N1-N2 1.341(2) / 1.341(2) 1.343(2) / 1.343(2) 1.346(6) / 1.346(6)
C4-C5 1.378(2) / 1.376(2) 1.380(3) / 1.380(3) 1.381(8) / 1.381(8)
C3-C4 1.378(2) / 1.379(2) 1.380(3) / 1.380(3) 1.381(8) / 1.381(8)
C4-X 1.353(2) / 1.352(2) 1.701(2) / 1.701(2) 1.859(6) / 1.859(6)
Data from a
comparative

crystallographic study.
[6] Note that two
crystallographically
independent moieties
are present in the
asymmetric unit for
these structures.
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Experimental and Computational Workflow

The synergistic use of experimental techniques and computational chemistry is a powerful
approach for the comprehensive characterization of molecular systems. A typical workflow is

illustrated below.

Workflow for Combined Experimental and Computational Analysis of 4-Halogenated Pyrazoles

Synthesis & Purification

Synthesis of 4-Halogenated Pyrazoles

Computational Modeling (DFT)
Purification (e.g., Recrystallization, Chromatography)

Geometry Optimization
T
xperimental Charagterization

NMR Chemical Shift Calculations | Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frequency Calculations (IR Spectra)

Single-Crystal X-ray Diffraction

Structural & Electronic Property Interpretation

Click to download full resolution via product page

Caption: A typical workflow for the comprehensive analysis of 4-halogenated pyrazoles.
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Experimental Protocols
Synthesis of 4-Halogenated Pyrazoles

A general and efficient method for the synthesis of 4-halogenated pyrazoles is the direct
halogenation of the pyrazole ring.

4-lodopyrazole Synthesis: A common method involves the direct iodination of pyrazole using
iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen
peroxide.[2][9] For example, pyrazole can be treated with iodine and 30% hydrogen peroxide

in water at room temperature.[2]

4-Bromopyrazole Synthesis: 4-Bromopyrazole can be synthesized by reacting pyrazole with
a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like water or
carbon tetrachloride.[10][11]

4-Chloropyrazole Synthesis: Synthesis can be achieved through the reaction of pyrazoles
with N-chlorosuccinimide (NCS) in solvents like water or carbon tetrachloride, which provides
the 4-chloropyrazoles in excellent yields.[11] Another method is the electrosynthesis of 4-
chloro-substituted derivatives via chlorination on a platinum anode in aqueous NacCl
solutions.[12]

4-Fluoropyrazole Synthesis: The synthesis of 4-fluoro-1H-pyrazole can be accomplished
starting from sodium fluoroacetate, which is highly toxic and requires careful handling. The
process involves reaction with oxalyl chloride and dimethylformamide, followed by treatment
with a base and then hydrazine.[6] Electrophilic fluorinating agents like Selectfluor™ can
also be used.[13]

Spectroscopic and Structural Characterization

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 MHz or higher
field spectrometer using a deuterated solvent such as CDClIs or CD2Clz.[4] Chemical shifts
are reported in parts per million (ppm) relative to a standard reference.

 Infrared (IR) Spectroscopy: Solid-state IR spectra are often collected using an ATR
(Attenuated Total Reflectance) accessory on an FTIR spectrometer over a range of 4000-600
cm~L.[4]
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o Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction are grown, for
example, by slow evaporation of a solution or by sublimation.[6] Data is collected at a
specific temperature (e.g., 150 K) to minimize thermal vibrations and potential sublimation of
the sample.[6][7] The crystal structure is then solved and refined to obtain precise atomic
coordinates and geometric parameters.

DFT Computational Methodology

The computational details for the theoretical calculations on 4-halogenated pyrazoles as
reported in the literature are as follows:

o Software: Gaussian 16 or a similar quantum chemistry package is commonly used.
e Method: Density Functional Theory (DFT) is the chosen quantum mechanical approach.

o Functional: A hybrid functional such as B3LYP is often employed for its balance of accuracy
and computational cost.

o Basis Set: A Pople-style basis set like 6-311++G(d,p) is frequently used to describe the
atomic orbitals.

e Calculations Performed:

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation.

o Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized
structure is a true minimum on the potential energy surface and to simulate the IR
spectrum.

o NMR Calculations: The GIAO (Gauge-Independent Atomic Orbital) method is typically
used to predict NMR chemical shifts.[4]

o These calculations are generally performed for an isolated molecule in the gas phase.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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